molecular formula C9H8F2O B7846238 2-(3,4-Difluorophenyl)-2-methyloxirane

2-(3,4-Difluorophenyl)-2-methyloxirane

Cat. No.: B7846238
M. Wt: 170.16 g/mol
InChI Key: NKNYRUJMBJSIEE-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring attached to a 3,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-methyloxirane typically involves the reaction of 3,4-difluorophenylacetic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide to form the corresponding acyl chloride. This intermediate is then reacted with a base, such as sodium hydroxide, to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biocatalytic methods, such as employing engineered ketoreductases, can provide an enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2-methyloxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)-2-methyloxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which underlies its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)ethanol
  • 2-(3,4-Difluorophenyl)acetaldehyde
  • 2-(3,4-Difluorophenyl)acetic acid

Uniqueness

2-(3,4-Difluorophenyl)-2-methyloxirane is unique due to the presence of both the difluorophenyl group and the oxirane ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the oxirane ring provides a reactive site for various chemical transformations .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNYRUJMBJSIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 3. DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and stirred for 10 min. after which the solution of 1-(3,4-difluorophenyl)ethanone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h. The product was detected by LCMS and the reaction mixture was poured into ice water, extracted in diethyl ether (4×50mL), dried over Na2SO4 and concentrated at 25° C. to obtain the product.
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Synthesis routes and methods II

Procedure details

To a biphasic solution of 1,2-difluoro-4-isopropenyl-benzene (0.81 g, 5.1 mmol) in CH2Cl2 (50 mL) and 50 mL of phosphate buffer (made by dissolving 0.3 g of NaHPO4 and 0.35 g of NaH2PO4 in 50 mL water, pH=8) at 0° C., was added a solution of 3-chloroperoxybenzoic acid (approx. 75% solid, 3.32 g, 10.2 mmol) via a dropping funnel fitted with a cotton plug dropwise in two batches. The solution was stirred at room temperature overnight. It was extracted with CH2Cl2, washed with sat. Na2S2O4 solution followed by water. The organic layer was finally washed with sat. NaHCO3, separated, dried over Na2SO4, filtered and solvent was removed in vacuo. 2-(3,4-Difluorophenyl)-2-methyl-oxirane was obtained as a pale yellow oil (0.65 g, 74% yield). It was used in the next step without purification.
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Synthesis routes and methods III

Procedure details

DMSO is added to NaH (1-1.8 equiv.) and heated to 65° C. for 1 h. THF is added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture is cooled to 0° C. Trimethylsulfonium iodide (1-1.2 equiv.) is added and the contents are stirred for 10 min. after which the solution of 1-(3,4-difluorophenyl)ethanone (1 equiv.) in THF is added dropwise. After complete addition, the reaction mixture is stirred at RT for 2 h; the reaction is monitored by LCMS. The reaction mixture is poured in ice water, extracted in diethyl ether dried over sodium sulfate and concentrated at 25° C. to get the crude product.
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